molecular formula C28H23N3O2 B8242913 (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Cat. No.: B8242913
M. Wt: 433.5 g/mol
InChI Key: GBRKRIUSANJDJX-BVPZNACRSA-N
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Description

(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound that features prominently in various fields of scientific research This compound is characterized by its unique structure, which includes isoindoline and oxazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves multi-step organic reactions. One common approach is the condensation of isoindoline derivatives with oxazoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or serve as a precursor for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline and oxazoline derivatives, which share structural features and chemical properties.

Uniqueness

What sets (1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline apart is its specific configuration and the presence of both isoindoline and oxazoline moieties. This unique combination may confer distinct chemical reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

(4S)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRKRIUSANJDJX-BVPZNACRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC(=N[C@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Reactant of Route 2
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Reactant of Route 3
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Reactant of Route 4
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Reactant of Route 5
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
Reactant of Route 6
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

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